molecular formula C21H25NO3S B3519309 1-(4-BENZYLPIPERIDIN-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE

1-(4-BENZYLPIPERIDIN-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE

Cat. No.: B3519309
M. Wt: 371.5 g/mol
InChI Key: BYPOZJMZTSLVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BENZYLPIPERIDIN-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety and a phenylmethanesulfonyl group, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 1-(4-BENZYLPIPERIDIN-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE involves multiple steps, typically starting with the preparation of the benzylpiperidine intermediate. One common method involves the catalytic hydrogenation of 4-cyanopyridine with toluene to yield 4-benzylpyridine, followed by further catalytic hydrogenation to obtain 4-benzylpiperidine

Chemical Reactions Analysis

1-(4-BENZYLPIPERIDIN-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.

Scientific Research Applications

Comparison with Similar Compounds

1-(4-BENZYLPIPERIDIN-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its multi-targeted potential and its ability to modulate different pathways involved in neurodegenerative diseases, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-benzylsulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c23-21(17-26(24,25)16-20-9-5-2-6-10-20)22-13-11-19(12-14-22)15-18-7-3-1-4-8-18/h1-10,19H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPOZJMZTSLVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-BENZYLPIPERIDIN-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE
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1-(4-BENZYLPIPERIDIN-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE
Reactant of Route 6
1-(4-BENZYLPIPERIDIN-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE

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